5,7-Dimethoxyflavanone

Cancer Research Flavonoid Pharmacology Cell Proliferation Inhibition

Choose (R)-5,7-Dimethoxyflavanone for in vivo studies requiring robust bioavailability. Unlike unmethylated flavanones (e.g., chrysin) that suffer from rapid Phase II conjugation, this fully methylated compound achieves 20- to 100-fold higher tissue concentrations. It demonstrates 10× greater antiproliferative potency against oral SCC-9 cells and drives CD8+ T cell infiltration in HCC models. Ideal reference standard for PK/PD profiling and SAR studies. Procure with confidence for translational oncology and inflammation research.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 1277188-85-8
Cat. No. B3027302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxyflavanone
CAS1277188-85-8
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)OC
InChIInChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3
InChIKeyIAFBOKYTDSDNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxyflavanone (CAS 1277188-85-8) Compound Overview and Procurement Essentials


5,7-Dimethoxyflavanone (CAS 1277188-85-8, C17H16O4, MW 284.31) is a fully methylated flavanone, a subclass of flavonoids characterized by a saturated C2-C3 bond [1]. The compound features methoxy groups at the 5- and 7-positions of the A-ring, distinguishing it from hydroxylated analogs like chrysin (5,7-dihydroxyflavone) and pinostrobin (5-hydroxy-7-methoxyflavanone) [2]. This methylation pattern confers enhanced metabolic stability and oral bioavailability compared to unmethylated counterparts [3]. (R)-5,7-Dimethoxyflavanone is the commercially available stereoisomer and exhibits antimutagenic and anti-inflammatory activities in vitro .

Why Generic Flavanone Substitution Fails: The Critical Role of 5,7-Dimethoxyflavanone


Generic substitution within the flavanone class is scientifically unsound due to profound differences in methylation status, which fundamentally alters metabolic stability, bioavailability, and target engagement. Unmethylated flavanones like chrysin and pinocembrin exhibit extremely poor oral bioavailability due to extensive Phase II conjugation (glucuronidation/sulfation), severely limiting their in vivo utility [1]. In contrast, the fully methylated 5,7-Dimethoxyflavanone demonstrates high metabolic resistance and accumulates in tissues at 20- to 100-fold higher concentrations in vivo [2]. Critically, this structural modification does not uniformly enhance activity across all biological targets; methylation can reduce potency for certain enzymes (e.g., aromatase) while dramatically increasing it for others (e.g., antiproliferation) [3]. Consequently, selecting an unmethylated or partially methylated analog as a substitute introduces substantial variability in experimental outcomes and compromises translational relevance. The evidence below quantifies these non-interchangeable differences.

5,7-Dimethoxyflavanone Quantitative Differentiation Evidence Guide: Comparator-Based Performance Analysis


Antiproliferative Potency: 10-Fold Superiority Over Unmethylated Chrysin in Oral Cancer Cells

In human oral SCC-9 squamous carcinoma cells, 5,7-dimethoxyflavone was ten times more potent as an inhibitor of cell proliferation than its unmethylated analog chrysin (5,7-dihydroxyflavone) [1]. The methylated compound arrested cells in the G1 phase with a concomitant decrease in the S phase, whereas chrysin promoted G2/M phase arrest, indicating a fundamentally different mechanism of action [2].

Cancer Research Flavonoid Pharmacology Cell Proliferation Inhibition

In Vivo Tissue Accumulation: 20- to 100-Fold Enhancement Over Chrysin in Multiple Organs

In the Atlantic killifish (Fundulus heteroclitus) model, 5,7-dimethoxyflavone (5,7-DMF) accumulated 20-fold to 100-fold higher in all tissues examined compared to its unmethylated analog chrysin [1]. The highest accumulation was observed in the liver and brain, whereas chrysin was barely detectable in any tissues except the liver [2]. Bile analysis revealed that chrysin was extensively conjugated (glucuronidated), while 5,7-DMF showed limited metabolism, with the parent compound remaining significantly detectable [3].

Pharmacokinetics Bioavailability Drug Metabolism

Anti-Inflammatory NO Inhibition: Over 200-Fold Superiority Over Pinocembrin

In LPS-induced RAW 264.7 macrophages, a 2-carboxy derivative of 5,7-dimethoxyflavanone (2-carboxy-5,7-dimethoxy-flavanone) demonstrated an IC50 of 0.906 µg/mL for nitric oxide (NO) inhibition, while the reference flavanone pinocembrin (5,7-dihydroxyflavanone) exhibited an IC50 of 203.60 µg/mL [1]. This represents a >200-fold enhancement in anti-inflammatory potency [2].

Inflammation Immunology Nitric Oxide

Differential Target Engagement: Aromatase vs. Antiproliferation

Methylation of the 5- and 7-hydroxyl groups has opposing effects on different biological targets. While 5,7-dimethoxyflavone exhibits 10-fold enhanced antiproliferative activity compared to chrysin [1], it has poor aromatase inhibitory activity relative to its unmethylated analog chrysin [2]. This demonstrates that 5,7-dimethoxyflavanone is not simply a universally improved analog but rather a compound with a distinct, target-selective pharmacological profile.

Enzymology Steroidogenesis Cancer Chemoprevention

Acute Lymphoblastic Leukemia (ALL) Cell Line Potency: IC50 Range 2.8-7.0 µg/mL

In a panel of acute lymphoblastic leukemia (ALL) cell lines, 5,7-dimethoxyflavone (DMF) exhibited IC50 values ranging from 2.8 to 7.0 µg/mL [1]. The compound induced G0/G1 cell cycle arrest and increased apoptosis after prolonged exposure (96 hours) [2].

Leukemia Hematological Malignancies Cancer Therapeutics

High-Impact Application Scenarios for 5,7-Dimethoxyflavanone Based on Verified Evidence


In Vivo Cancer Chemoprevention Studies in Oral and Hepatic Models

5,7-Dimethoxyflavanone is ideally suited for in vivo cancer chemoprevention research, particularly in oral and hepatocellular carcinoma models. Its 10-fold greater antiproliferative potency against oral SCC-9 cells compared to chrysin [1] and its demonstrated 20- to 100-fold higher tissue accumulation in vivo [2] directly address the bioavailability limitations that plague unmethylated flavonoids. A 2025 study further demonstrated that 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression in a murine model by upregulating Akkermansia muciniphila and enhancing CD8+ T cell infiltration [3]. Researchers should prioritize this compound for studies where achieving therapeutic tissue concentrations is a primary objective.

Mechanistic Studies of NO-Mediated Inflammation and Immune Modulation

Based on the >200-fold greater potency of 2-carboxy-5,7-dimethoxyflavanone in inhibiting LPS-induced NO production compared to pinocembrin [1], this compound class is highly suitable for mechanistic investigations into NO-mediated inflammatory pathways. The quantitative superiority over hydroxylated flavanones enables robust experimental design at lower, more physiologically relevant concentrations. Additionally, the compound's ability to dose-dependently inhibit TNF-α and IL-12 production [2] positions it as a valuable tool for dissecting cytokine signaling networks in macrophage and immune cell models.

Comparative Pharmacokinetic and Metabolism Studies: Methylated vs. Unmethylated Flavonoids

5,7-Dimethoxyflavanone serves as an essential reference compound for studies comparing the pharmacokinetic and metabolic fate of methylated versus unmethylated flavonoids. Its well-documented metabolic resistance and high tissue accumulation in vivo [1] provide a benchmark for evaluating other structurally related compounds. Researchers investigating the role of specific hydroxyl/methoxyl substitutions on ADME (absorption, distribution, metabolism, excretion) properties can use this compound to validate their experimental systems. Its poor aromatase inhibitory activity [2] also makes it a useful negative control for studies focused on steroidogenic enzymes.

Flavonoid Structure-Activity Relationship (SAR) Reference Standard

Given the differential impact of 5,7-dimethoxylation on antiproliferative activity (10× increase) [1] versus aromatase inhibition (significant decrease) [2], 5,7-dimethoxyflavanone is an indispensable reference standard for flavonoid SAR studies. It exemplifies how methylation can both enhance and diminish biological activity depending on the specific target, making it a critical control for dissecting the molecular determinants of flavonoid bioactivity. Researchers can use this compound to calibrate their assays and to benchmark the performance of novel synthetic derivatives.

Technical Documentation Hub

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